2-(4-Oxo-cyclohexyl)-benzonitrile 2-(4-Oxo-cyclohexyl)-benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14150071
InChI: InChI=1S/C13H13NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2
SMILES:
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol

2-(4-Oxo-cyclohexyl)-benzonitrile

CAS No.:

VCID: VC14150071

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Oxo-cyclohexyl)-benzonitrile -

Description

2-(4-Oxo-cyclohexyl)-benzonitrile is an organic compound that belongs to the class of nitriles, characterized by its unique structural features. The compound consists of a benzonitrile core with a cyclohexyl substituent that contains a keto group, which contributes to its chemical reactivity and potential biological activity. This compound has garnered attention in medicinal chemistry due to its promising applications in treating inflammatory diseases and cancers.

Synthesis Methods

The synthesis of 2-(4-Oxo-cyclohexyl)-benzonitrile can be achieved through various methodologies, often involving reactions between benzonitrile derivatives and cyclohexanone or its derivatives. Common approaches include:

  • Condensation Reactions: Utilizing specific reagents and catalysts to promote the formation of the desired product.

  • Cyclization Reactions: Employing cyclohexanone as a precursor to introduce the cyclohexyl group.

Biological Activity and Applications

Research indicates that compounds similar to 2-(4-Oxo-cyclohexyl)-benzonitrile exhibit significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. Some key findings include:

  • Anti-inflammatory Activity: Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

  • Anticancer Potential: Studies have shown that related nitriles exhibit cytotoxicity against various cancer cell lines, including human pancreatic carcinoma and leukemia cells.

Mechanism of Action

The mechanism by which 2-(4-Oxo-cyclohexyl)-benzonitrile exerts its effects may involve:

  • Inhibition of Key Enzymes: Targeting enzymes involved in inflammation or cancer proliferation.

  • Interference with Cell Signaling Pathways: Modulating pathways that regulate cell growth and apoptosis.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound, particularly its antiproliferative properties against cancer cell lines:

  • IC50 Values: Research has reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, similar compounds have shown IC50 values ranging from low micromolar concentrations against various cancer types.

CompoundCell LineIC50 (μM)
Example Compound AHCT116 (colon cancer)7.4
Example Compound BPancreatic carcinoma6.3
Example Compound CHuman leukemia1.6
Product Name 2-(4-Oxo-cyclohexyl)-benzonitrile
Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
IUPAC Name 2-(4-oxocyclohexyl)benzonitrile
Standard InChI InChI=1S/C13H13NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2
Standard InChIKey ZVLBJKNGHKHYDG-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)CCC1C2=CC=CC=C2C#N
PubChem Compound 21187698
Last Modified Nov 22 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator